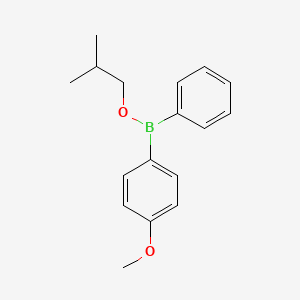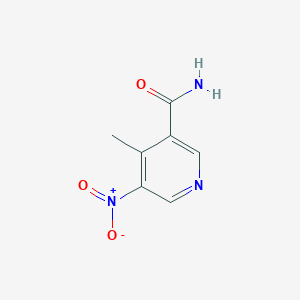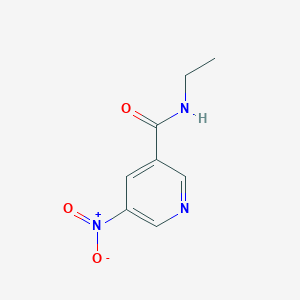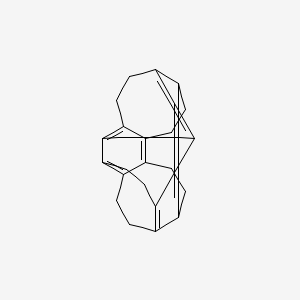
Superphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Superphane is a highly symmetrical and aesthetically pleasing compound belonging to the cyclophane family. It is characterized by two benzene rings clamped parallel to each other by six ethylene bridges, forming a unique three-dimensional structure. This compound has garnered significant scientific interest due to its intriguing physical and chemical properties, as well as its synthetic challenges. This compound was first synthesized by Virgil Boekelheide in 1979 .
準備方法
Synthetic Routes and Reaction Conditions
The initial synthesis of superphane involved forming pairs of bridging units. At each stage, two ortho-chloromethyl toluene structures are pyrolyzed to form ortho-xylylenes, either directly or via benzocyclobutene intermediates. Upon further pyrolysis, these structures undergo electrocyclic ring-opening to form ortho-xylylenes. These structures immediately react via [4+4] cycloaddition reactions to form two adjacent bridges between the aromatic rings .
The process starts from 2,4,5-trimethylbenzyl chloride, which is pyrolyzed at 700°C to give benzocyclobutene and further pyrolyzed to the cyclooctane dimer. Rieche formylation affords the aldehyde, which is then reduced using sodium borohydride to give a diol. Chlorination using thionyl chloride gives a dichloride, and another pyrolysis gives a tetrabridged cyclophane. Further formylation, reduction, and chlorination sequences lead to the final product, this compound, as hard white crystals with a melting point of 325–327°C .
Industrial Production Methods
While the industrial production of this compound is not widely documented, the scalable synthesis of this compound derivatives has been reported. A set of secondary amine-linked superphanes can be obtained via dynamic self-assembly of a hexakis amine and various aromatic dialdehydes in one pot, followed by in-situ reduction with sodium borohydride .
化学反応の分析
Superphane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction of this compound derivatives can be achieved using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, where functional groups on the benzene rings or ethylene bridges are replaced with other groups.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
科学的研究の応用
作用機序
The mechanism by which superphane exerts its effects is primarily related to its unique three-dimensional structure and the interactions between its aromatic rings and bridging units. The molecular targets and pathways involved include:
π-Electron Interactions: The unusual π-electron interactions between the benzene rings contribute to the compound’s stability and reactivity.
Host-Guest Chemistry: this compound’s ability to encapsulate guest molecules within its cavity is a key aspect of its mechanism of action.
類似化合物との比較
Superphane is unique among cyclophanes due to its six ethylene bridges and high symmetry. Similar compounds include:
[2.2.2]Cyclophane: A simpler cyclophane with three ethylene bridges.
[3.3.3]Cyclophane: A cyclophane with three longer bridges, resulting in a different three-dimensional structure.
Ferrocene-based Cyclophanes: Cyclophanes where the benzene rings are replaced by ferrocene units, offering different electronic properties.
This compound stands out due to its high symmetry (D6h) and the strain energy associated with its structure, making it a valuable compound for studying aromaticity and ring strain .
特性
CAS番号 |
60144-50-5 |
|---|---|
分子式 |
C24H24 |
分子量 |
312.4 g/mol |
IUPAC名 |
heptacyclo[16.6.0.02,9.05,22.06,13.010,17.014,21]tetracosa-1(18),2(9),5,10(17),13,21-hexaene |
InChI |
InChI=1S/C24H24/c1-2-14-17-5-3-15-13(1)16-4-6-18(14)22-10-8-20(16)23-11-12-24(22)21(17)9-7-19(15)23/h1-12H2 |
InChIキー |
BVTYOCKAKQQPEE-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3CCC4=C1C5=C6CCC(=C2CC5)C7=C3CCC4=C6CC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14601919.png)
![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)


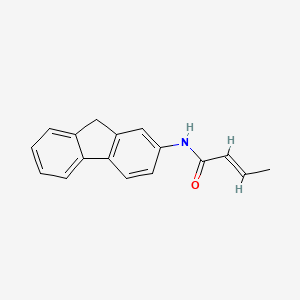

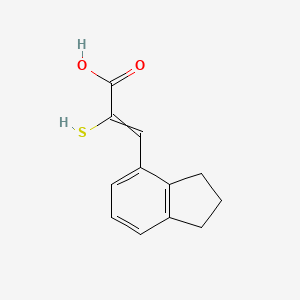
![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)
